Cas no 22053-93-6 (6-(thiophen-3-yl)hexanoic acid)
6-(thiophen-3-yl)hexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-thiophen-3-ylhexanoic acid
- 6-(3-Thienyl)hexanoic acid
- 6-(thien-3-yl)hexanoic acid
- 6-(thiophen-3-yl)hexanoic acid
-
- MDL: MFCD08064090
- Inchi: 1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12)
- InChI Key: RRMBURAUBFTQEY-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CCCCCC(=O)O
Computed Properties
- Exact Mass: 198.07100
- Monoisotopic Mass: 198.07145086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- PSA: 65.54000
- LogP: 2.93560
6-(thiophen-3-yl)hexanoic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(thiophen-3-yl)hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201466-1g |
6-(3-Thienyl)hexanoic acid |
22053-93-6 | 97% | 1g |
£300.00 | 2022-03-01 | |
| Fluorochem | 201466-5g |
6-(3-Thienyl)hexanoic acid |
22053-93-6 | 97% | 5g |
£1238.00 | 2022-03-01 | |
| abcr | AB361617-1g |
6-(3-Thienyl)hexanoic acid, 97%; . |
22053-93-6 | 97% | 1g |
€435.80 | 2025-04-19 | |
| abcr | AB361617-5g |
6-(3-Thienyl)hexanoic acid, 97%; . |
22053-93-6 | 97% | 5g |
€1561.10 | 2025-04-19 | |
| abcr | AB361617-10g |
6-(3-Thienyl)hexanoic acid, 97%; . |
22053-93-6 | 97% | 10g |
€2170.70 | 2025-04-19 | |
| abcr | AB361617-1 g |
6-(3-Thienyl)hexanoic acid, 97%; . |
22053-93-6 | 97% | 1g |
€436.30 | 2023-04-26 | |
| Enamine | EN300-1841557-1g |
6-(thiophen-3-yl)hexanoic acid |
22053-93-6 | 1g |
$871.0 | 2023-09-19 | ||
| Enamine | EN300-1841557-5g |
6-(thiophen-3-yl)hexanoic acid |
22053-93-6 | 5g |
$2525.0 | 2023-09-19 | ||
| Enamine | EN300-1841557-10g |
6-(thiophen-3-yl)hexanoic acid |
22053-93-6 | 10g |
$3746.0 | 2023-09-19 | ||
| abcr | AB361617-5 g |
6-(3-Thienyl)hexanoic acid, 97%; . |
22053-93-6 | 97% | 5g |
€1563.10 | 2023-04-26 |
6-(thiophen-3-yl)hexanoic acid Suppliers
6-(thiophen-3-yl)hexanoic acid Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 6-(thiophen-3-yl)hexanoic acid
Comprehensive Guide to 6-(thiophen-3-yl)hexanoic acid (CAS No. 22053-93-6): Properties, Applications, and Market Insights
6-(thiophen-3-yl)hexanoic acid (CAS No. 22053-93-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This thiophene-based carboxylic acid derivative features a unique molecular structure combining a hexanoic acid chain with a thiophene ring, making it valuable for various synthetic applications. Researchers often search for "6-(thiophen-3-yl)hexanoic acid synthesis" or "CAS 22053-93-6 applications," reflecting growing interest in this compound's potential.
The compound's molecular formula is C10H14O2S, with a molecular weight of 198.28 g/mol. Its structural features include a thiophene heterocycle at the 3-position of a hexanoic acid chain, which contributes to its interesting electronic properties. Current trends show increasing searches for "thiophene derivatives in drug discovery" and "functionalized carboxylic acids," positioning 6-(thiophen-3-yl)hexanoic acid as a compound of particular interest in medicinal chemistry.
In pharmaceutical research, 6-(thiophen-3-yl)hexanoic acid serves as a valuable building block for drug development. The thiophene moiety is known to enhance binding affinity in many biologically active compounds, leading to searches for "thiophene-containing API intermediates." Its carboxylic acid functionality allows for further derivatization, making it useful in creating amide or ester derivatives with potential therapeutic applications.
Material scientists have explored 6-(thiophen-3-yl)hexanoic acid for its potential in organic electronics. The compound's conjugated system and terminal carboxylic acid group make it interesting for "conductive polymer precursors" and "organic semiconductor materials," which are hot topics in sustainable technology development. Recent publications highlight its use in creating novel materials with tunable electronic properties.
The synthesis of 6-(thiophen-3-yl)hexanoic acid typically involves coupling reactions between thiophene derivatives and hexanoic acid precursors. Modern synthetic approaches focus on "green chemistry methods for thiophene derivatives," reflecting the industry's shift toward more sustainable production processes. Optimization of yield and purity remains an active area of research, as indicated by frequent searches for "CAS 22053-93-6 purification methods."
Analytical characterization of 6-(thiophen-3-yl)hexanoic acid employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC. The compound typically appears as a white to off-white crystalline powder with specific melting point characteristics. Quality control parameters are frequently searched under terms like "6-(thiophen-3-yl)hexanoic acid specification" and "CAS 22053-93-6 analytical data," emphasizing the need for reliable characterization data.
Market demand for 6-(thiophen-3-yl)hexanoic acid has shown steady growth, particularly from pharmaceutical and specialty chemical sectors. Industry reports suggest increasing interest in "high-purity thiophene derivatives" and "custom synthesis of heterocyclic compounds." The compound's price and availability fluctuate based on raw material costs and production scale, with many researchers searching for "22053-93-6 suppliers" and "bulk quantities of thiophene acids."
Storage and handling of 6-(thiophen-3-yl)hexanoic acid require standard laboratory precautions. The compound should be kept in airtight containers protected from light and moisture at room temperature. These practical considerations generate search queries like "stability of 6-(thiophen-3-yl)hexanoic acid" and "CAS 22053-93-6 storage conditions," highlighting users' need for practical handling information.
Future research directions for 6-(thiophen-3-yl)hexanoic acid include exploration of its biological activities and material applications. Emerging trends show growing interest in "thiophene-based bioactive compounds" and "organic electronic materials," suggesting expanding applications for this versatile intermediate. Patent literature indicates ongoing innovation in using this compound for advanced material development.
For researchers working with 6-(thiophen-3-yl)hexanoic acid, understanding its spectral properties is crucial. The compound exhibits characteristic IR absorption for both the carboxylic acid and thiophene functionalities, and its NMR spectrum shows distinct proton environments. These analytical features generate technical queries such as "22053-93-6 NMR spectrum" and "6-(thiophen-3-yl)hexanoic acid IR peaks," reflecting the compound's importance in spectroscopic studies.
Regulatory status of 6-(thiophen-3-yl)hexanoic acid varies by region, but it generally falls under standard laboratory chemical regulations. Compliance documentation often includes searches for "CAS 22053-93-6 safety data" and "thiophene derivative regulations." Manufacturers typically provide comprehensive safety documentation to meet global chemical management requirements.
In conclusion, 6-(thiophen-3-yl)hexanoic acid (CAS No. 22053-93-6) represents an important intermediate in both pharmaceutical and material science research. Its unique combination of thiophene and carboxylic acid functionalities continues to drive innovation across multiple disciplines, as evidenced by growing search interest in "thiophene carboxylic acid applications" and "specialty heterocyclic compounds." The compound's versatility ensures its ongoing relevance in chemical research and development.
22053-93-6 (6-(thiophen-3-yl)hexanoic acid) Related Products
- 90536-69-9(Butanedioic acid, (3-thienylmethyl)-)
- 1505-47-1(3-Thiophenebutyric Acid)
- 154227-58-4(3-(3-Thienyl)pentanedioic acid)
- 877378-53-5(3-Thiophenepropanoic acid, 4-octyl-)
- 1247084-44-1(2-Thiophen-3-ylmethyl-butyric acid)
- 184843-92-3(3-Thiophenetridecanoic acid)
- 16378-06-6(3-(Thiophen-3-yl)propanoic acid)
- 20906-04-1(5-(thiophen-3-yl)pentanoic acid)
- 1279717-92-8(6-(3-Thienyl)hexanoic acid)
- 26420-23-5(7-(3-Thienyl)heptanoic acid)